
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is a chemical compound with a unique structure that includes a trifluoromethyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol typically involves the reaction of a suitable precursor with trifluoromethylating agents and trimethylsilylating agents. One common method involves the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group, followed by the addition of trimethylsilyl chloride to incorporate the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols .
Applications De Recherche Scientifique
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in medicinal chemistry for the design of new drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but with a phenyl group instead of a trimethylsilyl group.
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-yn-2-one: Contains a triple bond instead of a double bond.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl): Similar structure but with a trifluoromethyl group instead of a trimethylsilyl group.
Uniqueness
1,1,1-Trifluoro-4-(trimethylsilyl)but-3-en-2-ol is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which impart distinct chemical and physical properties. This combination enhances its utility in various applications, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
91611-89-1 |
|---|---|
Formule moléculaire |
C7H13F3OSi |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-trimethylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C7H13F3OSi/c1-12(2,3)5-4-6(11)7(8,9)10/h4-6,11H,1-3H3 |
Clé InChI |
VQRLNBVZZHRBOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)
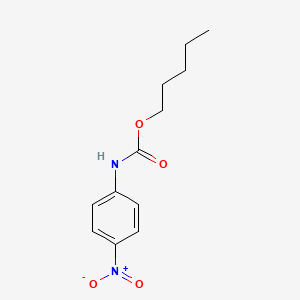
![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)
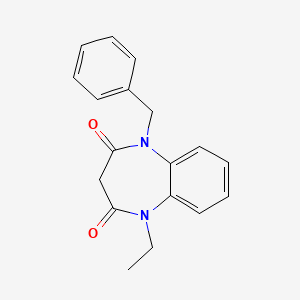
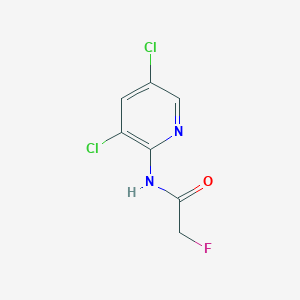
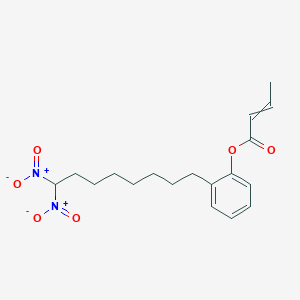


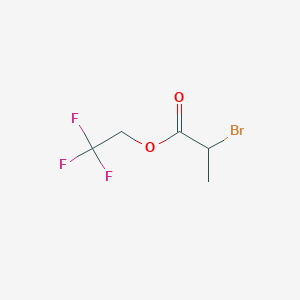
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)

![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)


